molecular formula C18H18ClN3O3S2 B2487806 N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252908-08-9

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2487806
CAS No.: 1252908-08-9
M. Wt: 423.93
InChI Key: LWRAQWSVCUBZKP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a propyl group at position 3 and a sulfanylacetamide moiety at position 2.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-3-7-22-17(24)16-12(6-8-26-16)21-18(22)27-10-15(23)20-13-9-11(19)4-5-14(13)25-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRAQWSVCUBZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[3,2-d]pyrimidine structure, followed by the introduction of the propyl group and the formation of the sulfanyl linkage. The final steps involve the acylation of the intermediate with 5-chloro-2-methoxyaniline to form the desired acetamide compound. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can result in the formation of various substituted derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have indicated that the compound exhibits promising anti-inflammatory properties. Research utilizing molecular docking techniques has suggested that it may act as a 5-lipoxygenase (5-LOX) inhibitor. This is significant because 5-LOX is an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation .

Case Study: In Silico Docking Studies

A study demonstrated the compound's binding affinity to the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases. The results highlighted the need for further structure optimization to enhance its efficacy and selectivity .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial activity. Thiopyrimidine derivatives, related to this compound, have been shown to possess significant antibacterial properties against various pathogens.

Case Study: Synthesis and Evaluation

In a study focusing on thiopyrimidine-benzenesulfonamide compounds, derivatives similar to N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide were synthesized and evaluated for their antimicrobial efficacy. The compounds were subjected to various tests against bacterial strains, revealing promising results that warrant further investigation .

Drug Design and Development

The structural complexity of this compound makes it a valuable scaffold in drug design. Its ability to interact with multiple biological targets opens avenues for the development of new therapeutic agents.

Design Considerations

  • Structure Activity Relationship (SAR) : Modifications at various positions on the thienopyrimidine core can significantly influence biological activity.
  • Hybrid Molecule Strategy : Combining this compound with other pharmacophores may enhance its therapeutic profile.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. For example, it could inhibit kinases involved in cell proliferation or enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other acetamide- and pyrimidinone-based derivatives. Below is a detailed comparison with three analogs:

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Structural Differences: Core: The comparator has a dihydropyrimidin-2-yl ring instead of a thieno[3,2-d]pyrimidinone system. Substituents: A 2,3-dichlorophenyl group replaces the 5-chloro-2-methoxyphenyl group. Side Chain: Lacks the propyl group present in the target compound.
  • Synthetic Data: Property Target Compound Comparator Yield Not reported 80% Melting Point (°C) Not reported 230–232 ¹H NMR (DMSO-d6, δ ppm) Not available 12.50 (NH), 10.10 (NHCO), 7.82 (H-4′), 4.12 (SCH₂) Molecular Formula Not provided C₁₃H₁₁Cl₂N₃O₂S
  • Functional Implications :
    The dichlorophenyl group in the comparator may enhance lipophilicity compared to the methoxy-substituted phenyl in the target compound. The absence of a thiophene ring in the comparator likely reduces π-stacking interactions in biological systems.

(2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide)

  • Structural Differences: Core: A chloroacetamide backbone instead of a pyrimidinone-thioacetamide hybrid. Stereochemistry: Contains a chiral (1S)-2-methoxy-1-methylethyl group, absent in the target compound.

Methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate

  • Structural Differences: Core: A pyrimidin-4-yloxy acrylate system replaces the thienopyrimidinone-sulfanylacetamide scaffold. Substituents: Includes a cyano-phenoxy group, which introduces strong electron-withdrawing effects.

Key Research Findings and Limitations

  • Synthetic Challenges: The thieno[3,2-d]pyrimidinone core in the target compound requires specialized cyclization conditions, as evidenced by SHELX-refined crystallographic studies of similar heterocycles .
  • Bioactivity Gaps : While analogs like the dichlorophenyl derivative (Section 2.1) show moderate yields and characterized NMR spectra , pharmacological data (e.g., IC₅₀ values, binding affinities) for the target compound remain unaddressed in the provided evidence.
  • Computational Predictions : The propyl group in the target compound may reduce aqueous solubility compared to methyl-substituted analogs, as seen in structure-property relationship (SPR) studies of related molecules .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound with potential therapeutic applications, particularly in antimicrobial and anticancer contexts. Its unique structural features, including a thienopyrimidine moiety and a methoxy-substituted phenyl group, suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S₂
  • Molecular Weight : 423.9 g/mol
  • CAS Number : 1252908-08-9
  • Structure : The compound features a chloro and methoxy group on the phenyl ring, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Thienopyrimidine derivatives often inhibit bacterial DNA synthesis or disrupt cell wall synthesis, leading to bactericidal effects.
  • In Vitro Studies : Various studies have demonstrated that similar compounds possess varying degrees of activity against Gram-positive and Gram-negative bacteria. For example:
    • A study reported that thienopyrimidine derivatives showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0125 to 0.0412 mg/mL, which are comparable to standard antibiotics like gentamicin .
CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.0125
Compound BEscherichia coli0.0311
N-(5-chloro...)Bacillus subtilisTBD

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against HeLa cells (cervical cancer), where it demonstrated significant cytotoxicity.
    • Cytotoxicity Assays : The compound's effectiveness was evaluated using MTT assays, revealing IC50 values indicative of potent anticancer activity.

Case Studies

Several case studies have highlighted the biological significance of similar compounds:

  • Study on Pyrimidine Derivatives : A comprehensive review discussed the role of pyrimidine derivatives in antimicrobial and anticancer activities. It was noted that modifications in the structure significantly influence their biological efficacy .
  • Synthesis and Evaluation : Research by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids, emphasizing the importance of structural diversity in enhancing biological activity .

Q & A

Q. What are the key steps in synthesizing N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis involves multi-step reactions starting with the preparation of the thieno[3,2-d]pyrimidinone core. Key steps include:

Core Formation : Cyclization of substituted thiophene derivatives with propylamine under reflux in ethanol .

Sulfanyl Group Introduction : Reaction of the core with thiourea or mercaptoacetic acid derivatives in DMF at 80–100°C .

Acetamide Coupling : Amidation of the sulfanyl intermediate with 5-chloro-2-methoxyaniline using EDCI/HOBt in dichloromethane .
Solvents (toluene, DMF) and catalysts (triethylamine) are critical for yield optimization .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, chloro, propyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 462.08) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly the thienopyrimidine core and sulfanyl linkage .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Temperature Control : Maintain 80–100°C during sulfanyl group introduction to minimize side products .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .
  • Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC/DMAP) for amidation efficiency .
  • In-situ Monitoring : Employ FT-IR to track reaction progress (e.g., disappearance of thiourea peaks at 1650 cm⁻¹) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., propyl vs. ethyl groups on the thienopyrimidine ring) using analogs from and .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes) .
  • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) .

Q. What is the role of the propyl group in modulating bioactivity?

  • Methodological Answer :
  • Hydrophobicity Studies : Compare logP values (e.g., propyl vs. methyl analogs) to assess membrane permeability .
  • Enzyme Inhibition Assays : Test inhibitory activity against COX-2 or EGFR kinases, where alkyl chain length impacts binding pocket interactions .
  • Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to measure binding entropy changes .

Q. How can molecular interactions with biological targets be predicted?

  • Methodological Answer :
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition) .
  • Molecular Dynamics Simulations : Run 100-ns simulations (e.g., GROMACS) to study stability of ligand-protein complexes .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrimidine N1) using Schrödinger Suite .

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